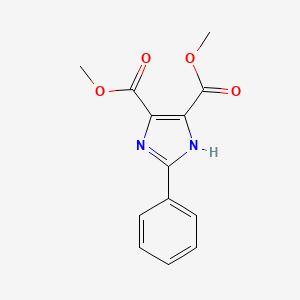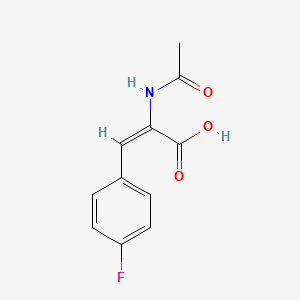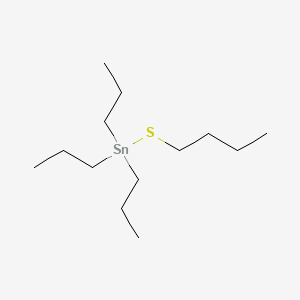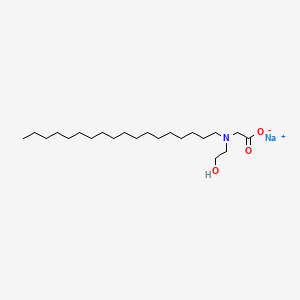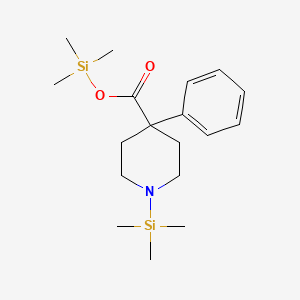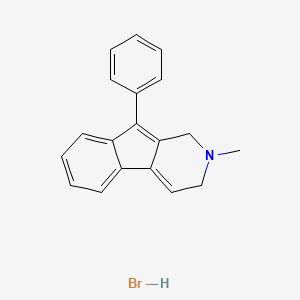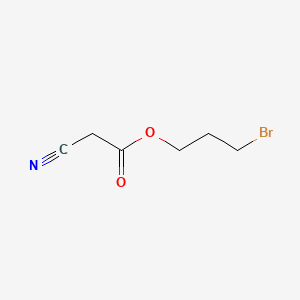![molecular formula C12H7FN2S B13808826 5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole](/img/structure/B13808826.png)
5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole is a heterocyclic compound that contains a thiazole ring fused with a benzene ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted pyridine rings.
科学研究应用
5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
2-(Pyridin-4-yl)benzo[d]thiazole: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
5-Fluoro-2-(pyridin-3-yl)benzo[d]thiazole: Similar structure but with the pyridine ring attached at a different position, potentially altering its properties.
5-Fluoro-2-(pyridin-4-yl)benzothiazole: Similar but without the fused benzene ring, which may influence its stability and reactivity.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions. This unique feature also contributes to its potential as a pharmacophore in drug design, offering improved binding affinity and specificity for target molecules.
属性
分子式 |
C12H7FN2S |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
5-fluoro-2-pyridin-4-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H7FN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H |
InChI 键 |
CSJHWYILZITNBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)N=C(S2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



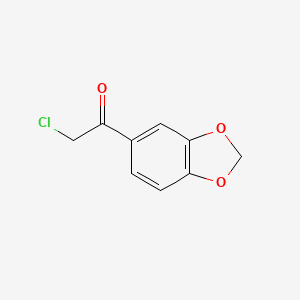
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
